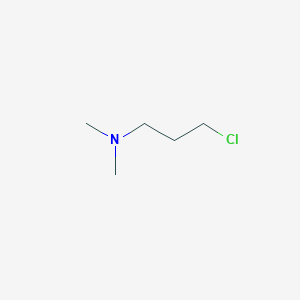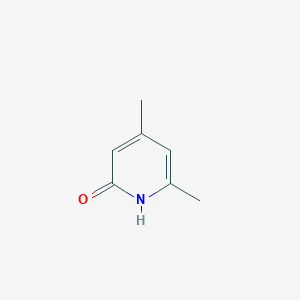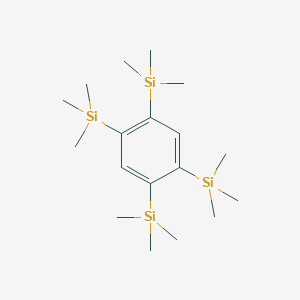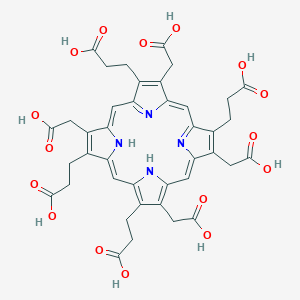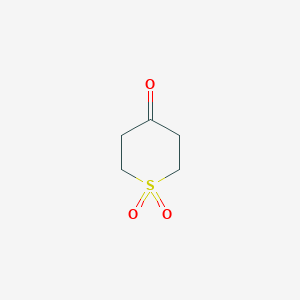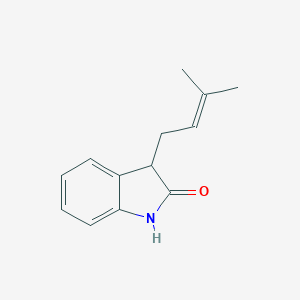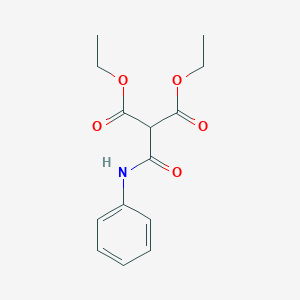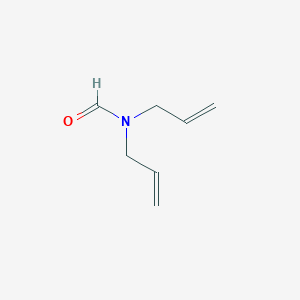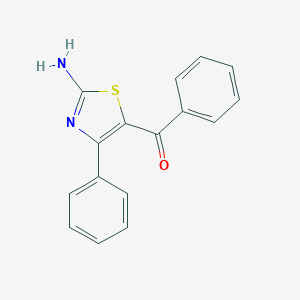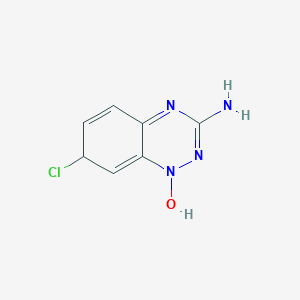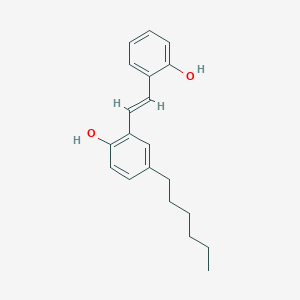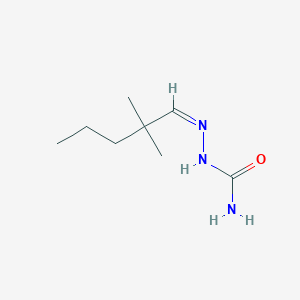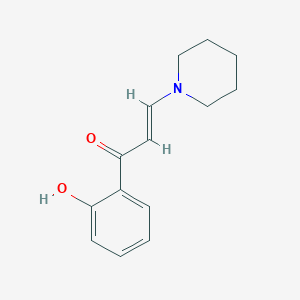
2'-Hydroxy-beta-piperidinoacrylophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Hydroxy-beta-piperidinoacrylophenone, also known as HPPH, is a photosensitizer that has been used in various scientific research applications. It is a derivative of porphyrin, which is a naturally occurring molecule that plays an essential role in biological processes such as oxygen transport and energy production. HPPH has been studied extensively due to its unique properties, including its ability to selectively target cancer cells and its potential use in photodynamic therapy (PDT).
Wirkmechanismus
2'-Hydroxy-beta-piperidinoacrylophenone works by absorbing light energy and transferring it to molecular oxygen, which then produces reactive oxygen species that can damage cellular components such as DNA and proteins. The production of reactive oxygen species is localized to the area where 2'-Hydroxy-beta-piperidinoacrylophenone is present, allowing for selective targeting of cancer cells.
Biochemische Und Physiologische Effekte
2'-Hydroxy-beta-piperidinoacrylophenone has been shown to have minimal toxicity and low systemic absorption, making it a safe and effective photosensitizer for use in PDT. It has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2'-Hydroxy-beta-piperidinoacrylophenone in lab experiments is its ability to selectively target cancer cells, which can help to reduce the risk of damage to healthy cells. However, one limitation is its relatively low absorption in the red region of the light spectrum, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2'-Hydroxy-beta-piperidinoacrylophenone, including the development of new synthesis methods to improve yield and purity, the optimization of PDT protocols for maximum efficacy, and the exploration of new applications for 2'-Hydroxy-beta-piperidinoacrylophenone in areas such as imaging and drug delivery. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 2'-Hydroxy-beta-piperidinoacrylophenone in order to optimize its use in clinical settings.
Synthesemethoden
2'-Hydroxy-beta-piperidinoacrylophenone can be synthesized through a multi-step process that involves the conversion of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin into the desired product. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2'-Hydroxy-beta-piperidinoacrylophenone has been used in various scientific research applications, including cancer diagnosis and treatment. Its ability to selectively target cancer cells makes it a promising candidate for use in PDT, a non-invasive treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 2'-Hydroxy-beta-piperidinoacrylophenone has also been used in imaging studies to visualize tumors and monitor their response to treatment.
Eigenschaften
CAS-Nummer |
1084-62-4 |
|---|---|
Produktname |
2'-Hydroxy-beta-piperidinoacrylophenone |
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(E)-1-(2-hydroxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c16-13-7-3-2-6-12(13)14(17)8-11-15-9-4-1-5-10-15/h2-3,6-8,11,16H,1,4-5,9-10H2/b11-8+ |
InChI-Schlüssel |
OLUVXOMUDPAZCL-DHZHZOJOSA-N |
Isomerische SMILES |
C1CCN(CC1)/C=C/C(=O)C2=CC=CC=C2O |
SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
Kanonische SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



